molecular formula C16H15Cl2N3O B7571475 N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride

N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride

Cat. No. B7571475
M. Wt: 336.2 g/mol
InChI Key: BSAAPOBTQUUDMR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound has been extensively studied for its potential pharmacological effects, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including DNA topoisomerase II, which is important for DNA replication and repair. This compound has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride is its potential anticancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride. One area of interest is the development of more potent and selective analogs of this compound, which could have improved anticancer properties. Another area of interest is the investigation of the potential use of this compound in combination with other anticancer agents, which could enhance its effectiveness. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride involves the reaction of 3-chloro-2-methylbenzoic acid with 2-amino-3-chloropyridine in the presence of triethylamine and triphosgene. The resulting intermediate is then reacted with N-(2-hydroxyethyl)acetamide to yield the final product, which is obtained as a hydrochloride salt.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.ClH/c1-11-13(17)5-4-6-14(11)19-16(21)9-12-10-20-8-3-2-7-15(20)18-12;/h2-8,10H,9H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAAPOBTQUUDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CN3C=CC=CC3=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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